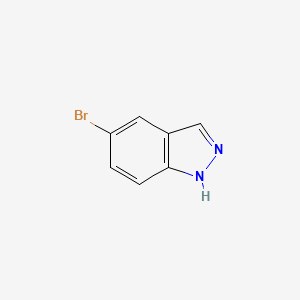

5-bromo-1H-indazole

Cat. No. B1269310

Key on ui cas rn:

53857-57-1

M. Wt: 197.03 g/mol

InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06313110B1

Procedure details

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) was treated with acetic anhydride (0.109 L) at <40° C. The solution was stirred for 50 minutes and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) was charged. The solution was refluxed at 68° C. for 20 h. The temperature was cooled to 25° C. and the volatiles distilled at 30 mmHg vacuum (T=30-40° C.). Once most of the solvents had distilled, a total of 225 mL of water was charged in portions and the azeotrope of water and the various volatiles distilled. The product mass was transferred back into the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL) charged. The mixture was heated to 50-55° C. and another 100 mL acid charged in portions over 2 h. The solution was cooled to 20° C. and 50% sodium hydroxide (520 g) was charged at <37° C. to bring the pH to 11. Water (100 mL) and ethyl acetate (350 mL) was added and the mixture filtered through a Celite pad. The layers were separated and the aqueous phase further extracted with ethyl acetate (2×200 mL). The combined organic layers were mixed with brine (240 mL), filtered through a Celite pad and separated. The organic solution was dried over magnesium sulfate (3 g) and filtered through a silica gel pad (45 g) with ethyl acetate. The eluant was concentrated by rotary evaporation, adding a total of 0.45 L of heptane during the distillation and continueing until only dry solids remain. The solids were slurried with heptane (0.1 L), filtered and dried under vacuum at 45° C. to produce 91.9 g of 5-bromoindazole (94% yield).

Name

potassium acetate

Quantity

14.6 g

Type

reactant

Reaction Step Three

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:22](OCCC(C)C)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][N:22]=[CH:9]2 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(N)C=C1)C

|

|

Name

|

|

|

Quantity

|

0.7 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.109 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

potassium acetate

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0.147 L

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCC(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

68 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 50 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was cooled to 25° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the volatiles distilled at 30 mmHg vacuum (T=30-40° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Once most of the solvents had distilled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a total of 225 mL of water was charged in portions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the azeotrope of water and the various volatiles distilled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 50-55° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

another 100 mL acid charged in portions over 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

50% sodium hydroxide (520 g) was charged at <37° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (100 mL) and ethyl acetate (350 mL) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture filtered through a Celite pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase further extracted with ethyl acetate (2×200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined organic layers were mixed with brine (240 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a Celite pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic solution was dried over magnesium sulfate (3 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a silica gel pad (45 g) with ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The eluant was concentrated by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding a total of 0.45 L of heptane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

during the distillation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 45° C.

|

Outcomes

Product

Details

Reaction Time |

50 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2C=NNC2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91.9 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |